Hydroxycinnamic acids are a group of polyphenolic compounds that play a crucial role in plant metabolism and have been identified as having significant therapeutic potential in human health. Among these, 3,4-Difluorohydrocinnamic acid is a derivative that has garnered attention due to its structural similarity to naturally occurring hydroxycinnamic acids, such as caffeic acid and ferulic acid, which have been extensively studied for their health benefits. These compounds are known for their antioxidant, anti-inflammatory, and hepatoprotective properties, and they have been implicated in the management of lipid metabolism, obesity, and other metabolic disorders12.
Hydroxycinnamic acid derivatives have shown promise in the management of lipid metabolism and obesity. They prevent adipocyte differentiation and lower lipid profiles in experimental animals, which can lead to a reduction in obesity and associated health complications1. The ability of these compounds to modulate lipid metabolism and inflammatory processes makes them potential candidates for the treatment of metabolic disorders.
The hepatoprotective activity of hydroxycinnamic acids is significant, as they can reduce liver damage caused by toxins such as CCl4. This protective effect is attributed to the structural components of the molecules, particularly the hydroxyl groups, which are essential for their pharmacological properties2. The derivatives of hydroxycinnamic acid can improve hepatic injury markers, suggesting their potential use in liver disease treatment.
In the context of cerebral ischemia, hydroxycinnamic acid derivatives have been found to exhibit endotheliotropic activity, preserving vasodilating, antithrombotic, and anti-inflammatory functions of the vascular endothelium3. These effects are likely due to the anti-radical properties of the compounds and their direct impact on the functional activity of the NO-synthase system and mitochondrial function3.
The administration of hydroxycinnamic acid derivatives has been associated with increased exercise tolerance and reduced fatigue in animal models. These effects are linked to the high antioxidant potential of these compounds, which can attenuate fatigue and improve exercise performance4.
The synthesis of new derivatives of hydroxycinnamic acid has led to compounds with pronounced anti-inflammatory effects, surpassing those of their natural counterparts. These derivatives act by reducing the synthesis of proinflammatory cytokines and inhibiting the production of enzymes involved in the inflammatory response, making them valuable for anti-inflammatory drug development5.
Interestingly, hydroxycinnamic acids can also exhibit prooxidant activity in the presence of metal ions like Cu(II), leading to DNA damage. This activity is dependent on the structure of the compounds, with those bearing specific functional groups showing higher activity. This prooxidant effect is important in understanding the potential mechanisms of apoptosis induced by phenolic compounds and metal ions6.
3,4-Difluorohydrocinnamic acid belongs to the class of organic compounds known as cinnamic acids, which are trans-α,β-unsaturated carboxylic acids. It is classified under aromatic compounds due to the presence of a phenyl group. The compound can be synthesized from various precursors, often involving fluorination reactions that introduce the fluorine substituents into the hydrocinnamic acid framework.
The synthesis of 3,4-difluorohydrocinnamic acid can be achieved through several methods:
Each synthesis route requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3,4-difluorohydrocinnamic acid features a phenyl ring with two fluorine atoms attached at the 3 and 4 positions relative to the carboxylic acid group. The compound's molecular formula is C9H8F2O2, and its molar mass is approximately 188.16 g/mol.
Nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the structure by analyzing chemical shifts corresponding to hydrogen and carbon atoms in various environments.
3,4-Difluorohydrocinnamic acid can participate in various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 3,4-difluorohydrocinnamic acid largely depends on its interactions with biological targets:
Further studies are necessary to elucidate its precise mechanism of action within biological systems.
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
3,4-Difluorohydrocinnamic acid has several notable applications:
Research continues into expanding its utility across multiple scientific disciplines, particularly within medicinal chemistry and materials science.
3,4-Difluorohydrocinnamic acid (systematic name: 3-(3,4-difluorophenyl)propanoic acid; CAS 161712-75-0) is a fluorinated derivative of hydrocinnamic acid with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol. Its structure features a three-carbon aliphatic chain (propanoic acid) linked to a benzene ring di-substituted with fluorine atoms at the meta and para positions (C3 and C4) [1] [7]. The canonical SMILES representation is "C1=CC(=C(C=C1CCC(=O)O)F)F", and its InChIKey is "UOZIYCHJMUNLIG-UHFFFAOYSA-N" [1].
Fluorination significantly alters the molecule’s physicochemical properties:
This compound belongs to the aryl fluorinated building blocks category, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. Its significance lies in the "fluorine effect", where fluorination improves bioavailability and binding specificity in drug design [1] [8].
Table 1: Physicochemical Properties of 3,4-Difluorohydrocinnamic Acid
Property | Value |
---|---|
Molecular Formula | C₉H₈F₂O₂ |
Molecular Weight | 186.15 g/mol |
Melting Point | 49–53°C |
Boiling Point | 278°C |
Density | 1.312 g/cm³ (25°C) |
Flash Point | 122°C |
Topological Polar Surface Area | 37.3 Ų |
Hazard Statements | H302 (Harmful if swallowed) |
Halogenated cinnamic acids emerged prominently in the mid-20th century with the advent of organofluorine chemistry. Early routes relied on Swarts fluorination (using HF or AgF₂), which faced limitations in regioselectivity and safety [8]. The discovery of chlorodifluoromethane (Freon-22) as a fluorination reagent marked an advance but was phased out post-1987 due to ozone-depletion risks under the Montreal Protocol [8].
3,4-Difluorohydrocinnamic acid exemplifies modern fluorination paradigms developed to address these issues:
Biological studies of analogues reveal structure-activity insights:
Despite synthetic advances, key challenges persist:
Emerging applications drive current research:
Table 2: Biological Activities of Halogenated Hydrocinnamic Acid Analogues
Analog Structure | Biological Activity | Potency |
---|---|---|
3-(4-Bromophenyl)propanoate | Anti-Cuscuta (phytotoxic) | IC₅₀: 250 µM |
Caffeic acid (3,4-dihydroxy) | Tyrosinase inhibition | Mixed-type kinetics |
Triazole-cinnamate hybrids | Butyrylcholinesterase inhibition | IC₅₀: 11.99 µM |
6,8-Dibromo-3-nitrochromene | Anti-MRSA | MIC: 1–4 µg/mL |
Future directions include developing ozone-safe difluorocarbene reagents and exploiting the CF₂H group’s hydrogen-bonding ability ([A] = 0.05–0.10) to mimic hydroxyl/thiol motifs in drug design [8]. Computational studies to predict binding with cholinesterases or tyrosinase are also critical, as none exist for this specific difluorinated acid [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1